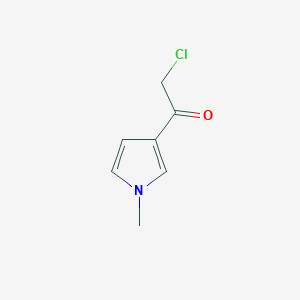

2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone

Beschreibung

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone (CAS: 126624-55-3) is a heterocyclic ketone with the molecular formula C₇H₈ClNO and a molecular weight of 157.60 g/mol . Structurally, it consists of a 1-methylpyrrole ring substituted at the 3-position with a 2-chloroethanone moiety. The compound is a key intermediate in synthesizing bioactive heterocycles, such as antimicrobial agents and fused chromenones . Its InChI string (1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3) highlights the methyl group on the pyrrole nitrogen and the chloroethyl ketone side chain .

Eigenschaften

IUPAC Name |

2-chloro-1-(1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQMYTRZOPIVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368861 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126624-55-3 | |

| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Condition Optimization

-

Temperature Control : Maintaining temperatures below 25°C in Friedel-Crafts reactions minimizes side products.

-

Catalyst Screening : Substituting AlCl₃ with FeCl₃ reduces environmental impact without compromising yield.

-

Solvent Systems : Switching from DCM to toluene improves safety profiles in large-scale reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted pyrrole derivatives.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl and chloro groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Ring

Aryl-Substituted Derivatives

- 2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethanone Molecular Formula: C₁₅H₁₃ClF₃NO₂ Molecular Weight: 331.72 g/mol (MS: m/z 332.0 [M+1]⁺) Key Properties:

- Melting point: 147°C

- IR (C=O stretch): 1685 cm⁻¹

NMR: δ 1.94 (s, 3H, CH₃), δ 2.22 (s, 3H, CH₃), δ 4.75 (s, 2H, CH₂Cl) .

- Fluorine’s electronegativity may enhance metabolic stability in biological systems .

Alkyl-Substituted Derivatives

- 2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 315710-86-2) Molecular Formula: C₁₆H₁₈ClNO₂ Molecular Weight: 291.77 g/mol Predicted Properties: Boiling point: 433.9°C, Density: 1.14 g/cm³ Comparison: The ethoxy group is electron-donating, reducing ketone electrophilicity. The extended aryl-alkyl chain increases lipophilicity (logP ~3.5 estimated), which could improve membrane permeability in drug design .

Heterocyclic Core Modifications

Pyrrolo-Pyridine Derivatives

- 2-Chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone and 2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Structural Difference: Fusion of pyrrole with pyridine creates π-deficient heterocycles, altering electronic properties.

Indole-Based Analogs

- 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone and 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone Synthesis: Prepared via chloroacetylation of indoles under reflux (yields: 23% and 11%) . Comparison: Indole’s bicyclic structure provides greater aromatic stabilization than pyrrole, reducing reactivity in nucleophilic substitutions .

Tetrazole Derivatives

- 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone Molecular Formula: Varies (e.g., C₁₀H₈ClN₅O for aryl = phenyl). Key Feature: Tetrazole’s high nitrogen content (4N atoms) increases polarity and aqueous solubility. Application: Used in synthesizing antistaphylococcal agents and kinase inhibitors .

Data Tables

Table 1: Structural and Physical Properties

Biologische Aktivität

2-Chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The chemical structure of this compound features a chloroacetyl group attached to a pyrrole ring. This structure is crucial for its biological interactions, particularly its ability to form covalent bonds with nucleophilic residues in proteins, which can inhibit enzyme activity and modulate receptor functions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that similar pyrrole-based compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| 2-Chloro-1-(2,4-dimethylphenyl)ethanone | 10 | Escherichia coli |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The observed effects include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| MCF7 | 20 | Cell cycle arrest |

These results indicate that the compound may induce cell death through apoptosis and disrupt the cell cycle in cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition : By binding to active sites, it prevents substrate access, effectively inhibiting enzymatic reactions.

- Receptor Modulation : Interaction with receptor sites can alter signaling pathways, impacting cellular responses.

Study on Antimicrobial Activity

A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .

Study on Anticancer Effects

In another investigation published in Molecules, researchers assessed the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The study highlighted that this compound showed promising results in inhibiting the proliferation of A549 cells through apoptosis induction, suggesting its potential utility in cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-1-(1-methyl-1H-pyrrol-3-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via acylation of substituted pyrrole derivatives using 2-chloroacetyl chloride under controlled conditions. For example, analogous syntheses involve reacting 1H-pyrrole precursors with 2-chloroacetyl chloride in a biphasic system (e.g., dichloromethane and aqueous NaOH) at 0°C to minimize side reactions . Optimization includes adjusting reaction time, stoichiometry, and purification via HPLC to achieve yields of 44–78% . Temperature control (<5°C) during acylation prevents undesired decomposition of reactive intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to verify the chloroacetyl group and methyl-pyrrole substitution pattern . High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular weight and purity. HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) monitors reaction progress and quantifies impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its chlorinated ketone structure, handle in a fume hood with chemical-resistant gloves, goggles, and lab coats. Avoid skin contact and inhalation; wash contaminated clothing before reuse . Store in airtight containers away from oxidizers. Waste should be neutralized with sand or inert absorbents and disposed via certified hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the molecular structure and confirm regiochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by solving phase problems and optimizing atomic positions. For pyrrole derivatives, SHELX algorithms analyze twinned or high-resolution data to resolve ambiguities in substituent placement (e.g., distinguishing 3- vs. 4-pyrrole substitution) . Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts.

Q. What strategies resolve contradictions in analytical data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer : Discrepancies between experimental ¹H NMR shifts and density functional theory (DFT) predictions may arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, NOESY) to assign coupling patterns and verify spatial proximity of protons . Cross-validate with IR spectroscopy to confirm carbonyl (C=O) and C-Cl stretching frequencies (~1700 cm⁻¹ and ~600 cm⁻¹, respectively) .

Q. How to design structure-activity relationship (SAR) studies to explore the impact of pyrrole ring substituents on bioactivity?

- Methodological Answer : Synthesize analogs with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups at the pyrrole 1- or 3-positions. Test these analogs in bioassays (e.g., antimicrobial or enzyme inhibition) and correlate substituent effects with activity trends. For example, methylation at the pyrrole nitrogen enhances metabolic stability but may reduce solubility .

Q. What are the challenges in synthesizing analogs with electron-withdrawing groups, and how to mitigate them?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) can deactivate the pyrrole ring, requiring harsher reaction conditions (e.g., elevated temperatures or Lewis acid catalysts). However, this risks side reactions like ring chlorination. Mitigation includes using protecting groups (e.g., Boc for amines) and stepwise acylation-alkylation sequences .

Q. How to assess stability under different conditions (pH, temperature) using kinetic studies and degradation profiling?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40–60°C. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolysis of the chloroacetyl group to acetic acid derivatives). Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.